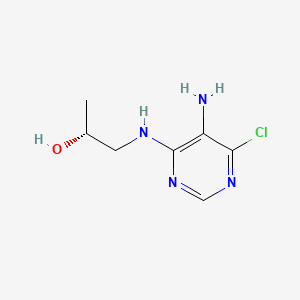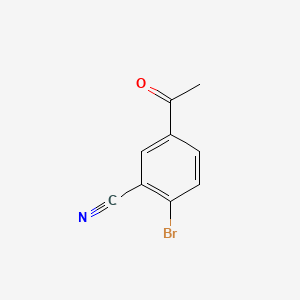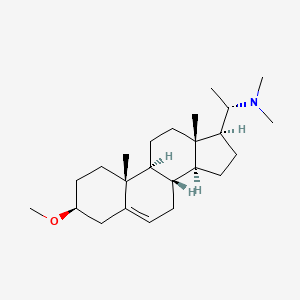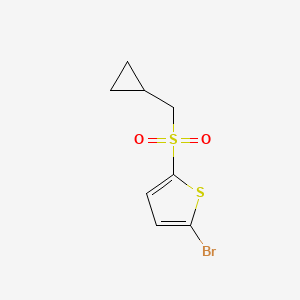
2-Bromo-5-(cyclopropylmethylsulfonyl)thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-5-(cyclopropylmethylsulfonyl)thiophene is an organosulfur compound with the molecular formula C8H9BrO2S2 It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(cyclopropylmethylsulfonyl)thiophene typically involves the bromination of thiophene derivatives followed by sulfonylation. One common method includes the bromination of 5-(cyclopropylmethylsulfonyl)thiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity and selectivity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar routes as laboratory methods, with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow reactors and automated systems to ensure consistent quality and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-5-(cyclopropylmethylsulfonyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions, such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form new carbon-carbon bonds.
Oxidation and Reduction: The sulfonyl group can undergo oxidation and reduction reactions, altering the compound’s electronic properties and reactivity.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Uses palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as ethanol or toluene.
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling typically yields biaryl compounds, while oxidation reactions can produce sulfoxides or sulfones .
Applications De Recherche Scientifique
2-Bromo-5-(cyclopropylmethylsulfonyl)thiophene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry:
Material Science: Thiophene derivatives are explored for their electronic properties, making them candidates for organic semiconductors and light-emitting diodes (OLEDs).
Mécanisme D'action
The mechanism of action for 2-Bromo-5-(cyclopropylmethylsulfonyl)thiophene in chemical reactions involves the activation of the bromine atom and the sulfonyl group. The bromine atom can participate in electrophilic aromatic substitution, while the sulfonyl group can stabilize intermediates through resonance and inductive effects . These properties make the compound versatile in forming new bonds and structures.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-5-(methylsulfonyl)thiophene
- 2-Bromo-5-(phenylsulfonyl)thiophene
- 2-Chloro-5-(cyclopropylmethylsulfonyl)thiophene
Uniqueness
2-Bromo-5-(cyclopropylmethylsulfonyl)thiophene is unique due to the presence of the cyclopropylmethyl group, which imparts distinct steric and electronic properties. This makes it more reactive in certain substitution reactions compared to its analogs with simpler sulfonyl groups .
Propriétés
IUPAC Name |
2-bromo-5-(cyclopropylmethylsulfonyl)thiophene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO2S2/c9-7-3-4-8(12-7)13(10,11)5-6-1-2-6/h3-4,6H,1-2,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFRNAKCNIDFVPO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CS(=O)(=O)C2=CC=C(S2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Bromo-7-nitrodibenzo[b,e][1,4]dioxine](/img/structure/B595732.png)
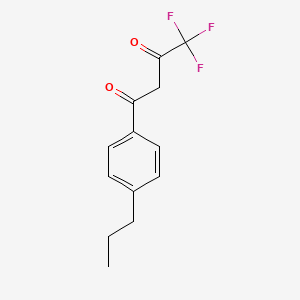
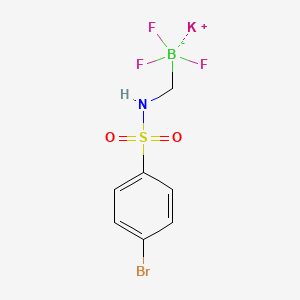
![7-Oxa-1-azaspiro[4.4]nonane](/img/structure/B595737.png)
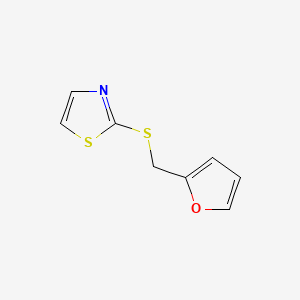
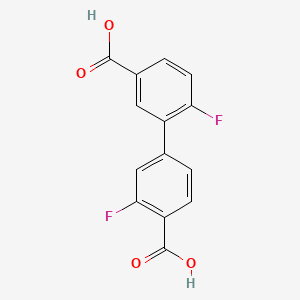
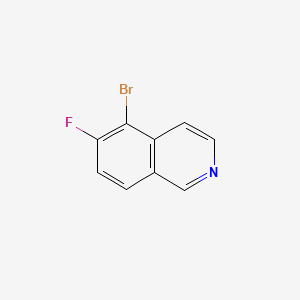
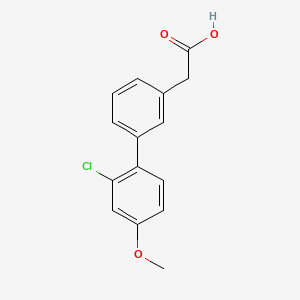
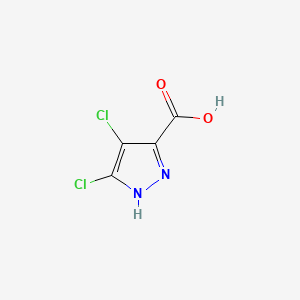
![4-aminobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B595747.png)

